molecular formula C13H16ClNO B154615 2-Amino-5-chlorophenyl cyclohexyl ketone CAS No. 1789-30-6

2-Amino-5-chlorophenyl cyclohexyl ketone

Cat. No. B154615
CAS RN: 1789-30-6
M. Wt: 237.72 g/mol
InChI Key: XCKJMNZTSNFNHE-UHFFFAOYSA-N
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Description

The compound "2-Amino-5-chlorophenyl cyclohexyl ketone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemistry of similar structures. For instance, the reaction of amino cyclopropenium ions with diketones to form cyclopentadienols and the metabolism of ketamine leading to a deaminated cyclohexenone are relevant to understanding the chemical behavior of amino-substituted cyclohexyl ketones.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-substituted cyclopropenium ions with 1,3-diketones, which can yield cyclopentadienols . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "2-Amino-5-chlorophenyl cyclohexyl ketone". Additionally, the unexpected formation of a deaminated cyclohexenone during the synthesis of a ketamine metabolite indicates that amino-substituted cyclohexyl ketones may undergo rearrangement and deamination under certain conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Amino-5-chlorophenyl cyclohexyl ketone" can be inferred from the structure of the keto-amine tautomeric forms discussed in paper . These compounds exhibit strong intramolecular N-H...O hydrogen bonding, which could also be expected in the structure of "2-Amino-5-chlorophenyl cyclohexyl ketone". The planarity of the N-H...O hydrogen-bonded rings coupled with the cyclohexadiene rings in these compounds provides insight into the potential conformational preferences of the target compound.

Chemical Reactions Analysis

The chemical reactions of amino-substituted cyclohexyl ketones can involve ring-opening, as seen with the cyclopropenium ions , and deamination, as observed during the metabolism of ketamine . These reactions are influenced by factors such as the basicity of the amino groups and the bulkiness of substituents , which would also be relevant for "2-Amino-5-chlorophenyl cyclohexyl ketone".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Amino-5-chlorophenyl cyclohexyl ketone" are not directly reported, the properties of structurally related compounds can provide some clues. The strong intramolecular hydrogen bonding observed in the keto-amine tautomeric forms suggests that "2-Amino-5-chlorophenyl cyclohexyl ketone" may also exhibit significant hydrogen bonding, which could affect its solubility and stability. The reactivity of the amino group and the presence of the chlorophenyl substituent are likely to influence the compound's chemical behavior and interactions with other molecules.

Scientific Research Applications

Synthesis and Chemical Processes

  • Development of Efficient Synthesis Protocols : A study by Zekri, Fareghi‐Alamdari, and Momeni-Fard (2020) outlines a novel and efficient protocol for synthesizing ketamine, a derivative of 2-amino-5-chlorophenyl cyclohexyl ketone. This process involves a five-step procedure starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide, followed by several steps including dehydration, oxidation, and imination to produce ketamine. This method offers advantages like avoiding toxic bromine and corrosive acids, thus enhancing safety and yield in synthesis (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).

  • Understanding Biotransformation in Biological Fluids : Research by Kochhar, Bavda, and Bhushan (1976) provides insights into the biotransformation of 2-amino-5-chlorophenyl cyclohexyl ketone derivatives in biological systems. They developed methods for the determination of ketamine and its metabolites in biological fluids, which is crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Kochhar, Bavda, & Bhushan, 1976).

  • Microwave-Assisted Synthesis : A study by Mahdi, Ankati, Gregory, Tenner, and Biehl (2011) explores the microwave-assisted synthesis of 2-(2-chlorophenyl)-1-phenylethanones, related to 2-amino-5-chlorophenyl cyclohexyl ketone. This process provides higher yields compared to conventional heating and highlights the potential of microwave heating in synthesizing these compounds more efficiently (Mahdi et al., 2011).

Pharmacological Aspects

  • Pharmacological Properties and Applications : Research by Chen (1969) delves into the pharmacological properties of ketamine, a derivative of 2-amino-5-chlorophenyl cyclohexyl ketone, highlighting its unique class among centrally-acting drugs. This study provides foundational information on the neuropharmacological aspects of these compounds, which is vital for their application in medicine (Chen, 1969).

  • Catalysis in Asymmetric Reactions : Schiffers et al. (2006) demonstrate the use of 2-aminocyclohexanol derivatives, related to 2-amino-5-chlorophenyl cyclohexyl ketone, in catalyzed asymmetric reactions. This application in organic synthesis is crucial for developing pharmaceuticals and other complex organic molecules with high enantiomeric purity (Schiffers et al., 2006).

Safety And Hazards

When handling “2-Amino-5-chlorophenyl cyclohexyl ketone”, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJMNZTSNFNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170611
Record name 2-Amino-5-chlorophenyl cyclohexyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorophenyl cyclohexyl ketone

CAS RN

1789-30-6
Record name (2-Amino-5-chlorophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1789-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorophenyl cyclohexyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chlorophenyl cyclohexyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorophenyl cyclohexyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SC Bell, C Gochman, SJ Childress - Journal of Medicinal …, 1962 - ACS Publications
7-Chloro-2-methylamino-5-phenyl-3H-l, 4-benzodiazepine 4-oxide was disclosed by Stembach1 as the product of the action of methyla-mine upon 6-chloro-2-chloromethyl-4-…
Number of citations: 29 pubs.acs.org

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